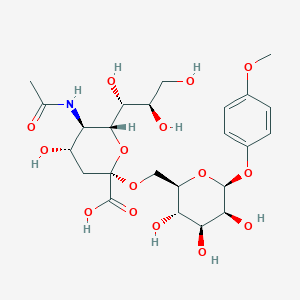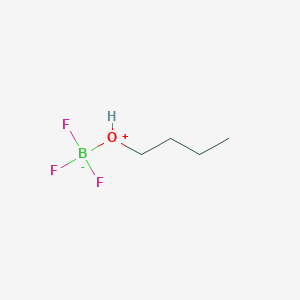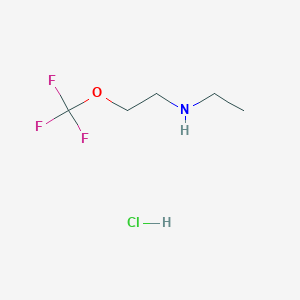
Hafnium dinitrate oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium dinitrate oxide is a chemical compound with the formula Hf(NO3)2O. It is a hafnium-based compound that contains nitrate and oxide groups. Hafnium compounds are known for their high thermal stability, high density, and excellent corrosion resistance, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Hafnium dinitrate oxide can be synthesized through the reaction of hafnium tetrachloride (HfCl4) with nitric acid (HNO3) under controlled conditions. The reaction typically involves dissolving hafnium tetrachloride in nitric acid, followed by the addition of water to precipitate this compound. The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves the use of high-purity hafnium tetrachloride and concentrated nitric acid. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and high yield of this compound.
化学反応の分析
Types of Reactions
Hafnium dinitrate oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hafnium oxide (HfO2).
Reduction: It can be reduced to form hafnium metal (Hf) under specific conditions.
Substitution: The nitrate groups in this compound can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used. The reaction conditions include high temperature and pressure.
Substitution: Halide salts (e.g., NaCl, KBr) or alcohols (e.g., methanol, ethanol) are used as reagents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Hafnium oxide (HfO2)
Reduction: Hafnium metal (Hf)
Substitution: Hafnium halides (e.g., HfCl4) or hafnium alkoxides (e.g., Hf(OR)4)
科学的研究の応用
Hafnium dinitrate oxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other hafnium compounds, such as hafnium oxide and hafnium halides.
Biology: this compound is studied for its potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in radiation therapy, due to its high atomic number and ability to enhance the effects of radiation.
Industry: this compound is used in the production of high-performance ceramics, optical coatings, and as a catalyst in various chemical reactions.
作用機序
The mechanism by which hafnium dinitrate oxide exerts its effects depends on its application. In radiation therapy, for example, this compound enhances the effects of radiation by increasing the production of reactive oxygen species (ROS) within cancer cells, leading to increased DNA damage and cell death. The molecular targets and pathways involved include the interaction of hafnium atoms with cellular components, leading to the generation of ROS and subsequent cellular damage.
類似化合物との比較
Hafnium dinitrate oxide can be compared with other hafnium compounds, such as:
Hafnium oxide (HfO2): Known for its high dielectric constant and used in semiconductor applications.
Hafnium tetrachloride (HfCl4): Used as a precursor for the synthesis of other hafnium compounds and in catalysis.
Hafnium alkoxides (Hf(OR)4): Used in the production of hafnium-based ceramics and coatings.
Uniqueness
This compound is unique due to its combination of nitrate and oxide groups, which imparts specific chemical reactivity and properties
特性
IUPAC Name |
oxohafnium(2+);dinitrate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.2NO3.2H2O.O/c;2*2-1(3)4;;;/h;;;2*1H2;/q+2;2*-1;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJKLZDRCSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O=[Hf+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4HfN2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)



![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)

![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)

![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)


